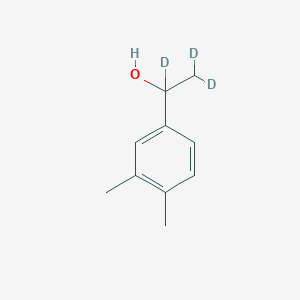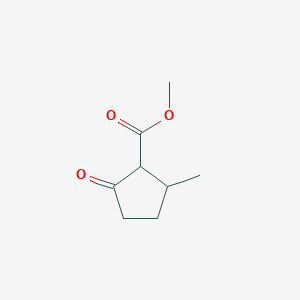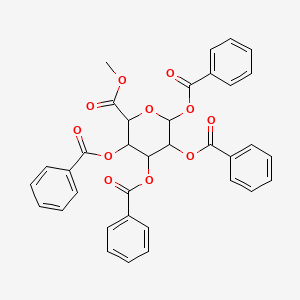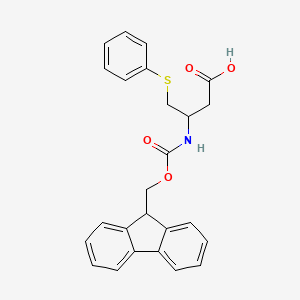![molecular formula C34H46O2P- B13399930 [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite CAS No. 70146-21-3](/img/structure/B13399930.png)
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite typically involves the reaction of 2,3-dihydroxybiphenyl with 2,4-ditert-butylphenol in the presence of a phosphinating agent such as phosphorus trichloride or phosphorus oxychloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine to neutralize the generated hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as distillation and recrystallization, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phosphine oxides
Reduction: Corresponding phosphine
Substitution: Various substituted phosphinites depending on the nucleophile used
Applications De Recherche Scientifique
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphinite complexes.
Biology: Investigated for its potential as an antioxidant due to the presence of sterically hindered phenol groups.
Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance thermal stability and reduce oxidation.
Mécanisme D'action
The mechanism of action of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite involves its ability to donate and accept electrons, making it an effective ligand in coordination chemistry. The bulky tert-butyl groups provide steric protection, enhancing the stability of the resulting complexes. The compound can interact with various molecular targets, including metal ions and reactive oxygen species, through its phenoxy and phosphinite groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 2,4-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is unique due to its specific structure, which combines the properties of both phenoxy and phosphinite groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. The presence of two bulky tert-butyl groups also provides enhanced steric protection, making it more stable and less prone to degradation.
Propriétés
Numéro CAS |
70146-21-3 |
|---|---|
Formule moléculaire |
C34H46O2P- |
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
[2,3-bis(2,4-ditert-butylphenyl)phenoxy]phosphinite |
InChI |
InChI=1S/C34H46O2P/c1-31(2,3)22-16-18-24(27(20-22)33(7,8)9)25-14-13-15-29(36-37-35)30(25)26-19-17-23(32(4,5)6)21-28(26)34(10,11)12/h13-21,37H,1-12H3/q-1 |
Clé InChI |
QRCHZOBGJWYNPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C(=CC=C2)OP[O-])C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)



![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)
![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)



